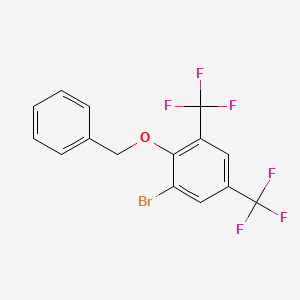

2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene

説明

特性

分子式 |

C15H9BrF6O |

|---|---|

分子量 |

399.12 g/mol |

IUPAC名 |

1-bromo-2-phenylmethoxy-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C15H9BrF6O/c16-12-7-10(14(17,18)19)6-11(15(20,21)22)13(12)23-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChIキー |

FCQZPLLROMUYRD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

準備方法

Detailed Preparation of 3,5-bis(trifluoromethyl)bromobenzene (Key Intermediate)

According to a patented process (US Patent US6255545B1), the bromination of 1,3-bis(trifluoromethyl)benzene is conducted using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent in a solvent mixture of concentrated sulfuric acid and glacial acetic acid. The reaction is performed at controlled temperatures (~45°C) with rapid stirring to enhance selectivity and yield.

Key reaction parameters and procedure:

| Parameter | Details |

|---|---|

| Starting material | 1,3-bis(trifluoromethyl)benzene (500 mmol, 107 g) |

| Brominating agent | 1,3-dibromo-5,5-dimethylhydantoin (270 mmol, 77.25 g) |

| Solvent system | Concentrated sulfuric acid (142 mL) + glacial acetic acid (22 mL) |

| Temperature | 40-50°C (Optimal ~45°C) |

| Reaction time | 4.5 hours |

| Stirring | Mechanical, rapid stirring |

| Work-up | Dilution with cold water, phase separation, washing with 5N sodium hydroxide |

| Yield and purity | High yield with ~2.6% isomeric impurities |

Etherification to Form 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene

The benzyloxy substitution is achieved by reacting the brominated intermediate with benzyl alcohol in the presence of a strong base such as sodium hydride in a polar aprotic solvent like dimethylacetamide.

Typical procedure and conditions:

| Parameter | Details |

|---|---|

| Starting material | 3-bromo-5-(trifluoromethyl)benzene derivative |

| Nucleophile | Benzyl alcohol |

| Base | Sodium hydride (55% dispersion in mineral oil) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | Ambient to mild heating |

| Reaction time | 1.5 to 2 hours |

| Work-up | Evaporation, extraction with diethyl ether, washing with saturated sodium chloride, drying over magnesium sulfate, purification by column chromatography using hexane as eluent |

| Yield | Approximately 77% |

Spectroscopic characterization:

- Proton nuclear magnetic resonance (NMR) shows characteristic benzylic protons at ~5.07 ppm (singlet, 2H).

- Aromatic protons appear between 7.15 and 7.42 ppm.

This method is adapted from procedures used for related trifluoromethylbromobenzene derivatives and yields the desired benzyloxy product efficiently.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | 1,3-bis(trifluoromethyl)benzene + 1,3-dibromo-5,5-dimethylhydantoin in H2SO4/HOAc, 45°C, 4.5 h | High | ~2.6% isomeric impurities; direct use possible |

| 2 | Etherification (SN2) | Brominated intermediate + benzyl alcohol + sodium hydride in DMA, ambient temp, 2 h | ~77 | Purification by column chromatography |

Additional Notes and Considerations

- The bromination step requires careful temperature control and rapid mixing to minimize side reactions.

- The use of 1,3-dibromo-5,5-dimethylhydantoin is preferred over N-bromosuccinimide for better selectivity and yield.

- The benzyloxy substitution proceeds smoothly under basic conditions with sodium hydride, which deprotonates benzyl alcohol to form the nucleophile.

- Purification by column chromatography ensures removal of unreacted starting materials and byproducts.

- The compound’s trifluoromethyl groups influence both the reactivity and the physical properties, such as increased lipophilicity and electron-withdrawing effects, which are beneficial in pharmaceutical applications.

化学反応の分析

Types of Reactions

2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Trifluoromethyl Iodide (CF3I): Used for introducing trifluoromethyl groups.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.

Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the benzyloxy group.

Coupled Products: Products formed by coupling reactions with other aromatic compounds.

科学的研究の応用

2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene is an organic compound with a benzyloxy group, a bromine atom, and two trifluoromethyl groups on a benzene ring. It has a molecular weight of approximately 393.16 g/mol.

Properties

- The trifluoromethyl groups enhance the compound's lipophilicity, increasing its solubility in organic solvents and potentially its biological activity.

- The benzyloxy group can be modified or removed in synthetic pathways, acting as a protective moiety.

- The bromine atom can participate in nucleophilic substitution reactions. These reactions are typically catalyzed by palladium or other transition metals, with specific solvents and temperatures to optimize yields.

Potential Applications

2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene has several potential applications: The uniqueness of 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene lies in its combination of functional groups that allow for versatile chemical modifications. The benzyloxy group provides opportunities for further functionalization, while the presence of both bromine and trifluoromethyl groups enhances its reactivity profile compared to similar compounds. This versatility makes it valuable for research and industrial applications across multiple domains.

作用機序

The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene involves its interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biological targets .

類似化合物との比較

1-Bromo-3,5-bis(trifluoromethyl)benzene

- Structure : Lacks the benzyloxy group at the 2-position.

- Properties :

- Synthesis : Synthesized via lithiation with LDA followed by reaction with Mes₂BF, yielding intermediates for cross-coupling reactions .

- Applications: Used in palladium-catalyzed couplings (e.g., with vinyl trifluoroborate) to generate monomers for TSCT polymers . Gram-scale reactions achieve 87% yield in coupling with nitroarenes .

- Cost : Priced at 13,000 JPY/1g .

3,5-Bis(trifluoromethyl)benzyl Bromide

2-Bromo-3,5-bis(trifluoromethyl)anisole

Cost and Availability

- Commercial Status : 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene is discontinued, while 1-bromo-3,5-bis(trifluoromethyl)benzene remains available at >95% purity .

Price Comparison :

Compound Price (JPY/1g) Purity 1-Bromo-3,5-bis(trifluoromethyl)benzene 13,000 >95.0% 2-Bromo-3,5-bis(trifluoromethyl)anisole 13,000 >98.0%

生物活性

2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene (CAS: 2586126-89-6) is a compound notable for its unique chemical structure and potential biological activities. This article explores its synthesis, properties, and biological activity, particularly focusing on antimicrobial effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C15H9BrF6O

- Molecular Weight : 399.13 g/mol

The structure features a bromine atom and multiple trifluoromethyl groups, which are known to enhance biological activity by influencing the compound's lipophilicity and electronic properties.

Synthesis

The synthesis of 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene typically involves halogenation and etherification reactions. The presence of the benzyloxy group aids in stabilizing the compound during these reactions, which can be performed under various conditions including microwave-assisted synthesis for improved yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with trifluoromethyl groups. For instance, derivatives of trifluoromethyl phenylboronic acids have shown moderate to strong activity against various microorganisms including Candida albicans and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that the trifluoromethyl groups contribute significantly to their bioactivity.

The exact mechanism of action for 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene is not fully elucidated; however, it is hypothesized that the compound may interfere with bacterial protein synthesis or disrupt cellular membranes due to its lipophilic nature. The presence of halogens and electron-withdrawing groups like trifluoromethyl enhances its interaction with microbial targets.

Case Studies

A case study involving similar compounds demonstrated their efficacy against resistant strains of bacteria. For example, a related compound showed a significant reduction in growth rates for Bacillus cereus, indicating that structural modifications can lead to enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene, and how can reaction yields be improved?

- Methodology : A plausible route involves modifying existing procedures for 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1). For example, introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Key steps include:

- Using n-BuLi in THF at -78°C to deprotonate a precursor, followed by reaction with benzyl bromide or a benzyloxy electrophile .

- Optimize reaction time (e.g., 2–3 hours at -10°C) and stoichiometry to minimize side reactions from the electron-withdrawing trifluoromethyl groups.

- Purify via silica gel chromatography, as described for similar brominated trifluoromethyl aromatics (yields ~36–74% in analogous reactions) .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns using H and C NMR. The benzyloxy group’s protons appear as a singlet (~δ 4.8–5.2 ppm), while aromatic protons split due to trifluoromethyl and bromine substituents .

- HRMS : Validate molecular weight (expected [M+H]: ~437–439 Da for CHBrFO) .

- Elemental Analysis : Ensure <1% deviation from theoretical values for C, H, and Br.

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

- Reactivity Profile :

- The bromine atom at the 1-position is highly electrophilic, making it suitable for Suzuki-Miyaura couplings. For example, react with aryl boronic acids using Pd catalysts (e.g., Pd(dba)/BrettPhos) in toluene/water at 70–90°C .

- The trifluoromethyl groups stabilize the aromatic ring, reducing undesired side reactions (e.g., dehalogenation) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and benzyloxy groups influence reaction kinetics in transition-metal-catalyzed couplings?

- Mechanistic Insights :

- The trifluoromethyl groups increase the electrophilicity of the bromine, accelerating oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) can model the electron density distribution to predict regioselectivity .

- The benzyloxy group at the 2-position may sterically hinder coupling at the 1-position, requiring bulky ligands (e.g., XPhos) to mitigate this effect .

Q. What strategies mitigate challenges in handling this compound under ambient conditions?

- Stability and Storage :

- Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the benzyloxy group.

- Use anhydrous solvents (e.g., THF, DMF) to avoid moisture-induced decomposition, as trifluoromethyl groups can destabilize intermediates .

Q. How can this compound be utilized in designing photo-responsive materials or supramolecular systems?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。